N-(6-methoxypyridin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
CAS No.:
Cat. No.: VC16327672
Molecular Formula: C16H18N6O2
Molecular Weight: 326.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N6O2 |
|---|---|
| Molecular Weight | 326.35 g/mol |
| IUPAC Name | N-(6-methoxypyridin-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H18N6O2/c1-9-15(10(2)22(3)21-9)12-7-13(20-19-12)16(23)18-11-5-6-14(24-4)17-8-11/h5-8H,1-4H3,(H,18,23)(H,19,20) |
| Standard InChI Key | KYWNHRYMDPYLBS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=CN=C(C=C3)OC |
Introduction
N-(6-methoxypyridin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a methoxypyridine moiety and a bipyrazole core. This compound is notable for its potential applications in medicinal chemistry due to its diverse chemical reactivity and biological interactions.
Synthesis and Chemical Reactivity
The synthesis of N-(6-methoxypyridin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide typically involves multi-step reactions that require careful control of reaction conditions, including temperature, solvents, and catalysts. The presence of the carboxamide functional group allows for further derivatization, making it a versatile compound for pharmaceutical applications.
Biological Activities and Potential Applications
While specific biological activities of N-(6-methoxypyridin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide are not extensively documented, compounds with similar structural features often exhibit promising biological activities. For instance, related compounds with pyridine and bipyrazole moieties have shown potential in medicinal chemistry due to their ability to interact with various biological targets.
Comparison with Related Compounds
Other compounds with similar structural elements, such as N-(6-methoxypyridin-3-yl)-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide, have been explored for their potential in medicinal chemistry. These compounds often feature diverse heterocyclic structures that contribute to their biological relevance.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-(6-methoxypyridin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide | Methoxypyridine and bipyrazole core | Potential for diverse chemical reactivity |
| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Morpholine and imidazole moieties | Unique heterocyclic structures |
| Substituted-N-(6-(4-(pyrazine-carbonyl)piperazine)-pyridin derivatives | Pyridine base with varied substituents | Variability in biological activity based on substituents |
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